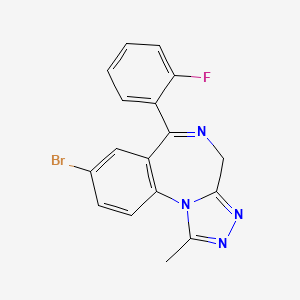

Flubromazolam

Vue d'ensemble

Description

Le Flubromazolam est une benzodiazépine de synthèse très puissante, connue pour ses effets sédatifs et hypnotiques importants. Il s'agit d'un dérivé de la triazolobenzodiazépine, ce qui signifie qu'il est structurellement apparenté aux benzodiazépines traditionnelles, mais avec un cycle triazole fusionné au cycle diazépine. Ce composé a suscité l'attention en raison de sa forte puissance et de son potentiel d'abus .

Applications De Recherche Scientifique

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of designer benzodiazepines in biological samples.

Biology: Research has focused on its effects on the central nervous system, particularly its interactions with gamma-aminobutyric acid (GABA) receptors.

Medicine: While not approved for medical use, it has been studied for its potential therapeutic effects, such as its anxiolytic and anticonvulsant properties.

Industry: Its use in industry is limited due to its regulatory status, but it may be used in research and development settings to study the properties and effects of benzodiazepine derivatives

Mécanisme D'action

Target of Action

Flubromazolam is a highly potent triazolobenzodiazepine . Its primary target is the GABA_A receptor , a subtype of the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system.

Mode of Action

This compound enhances the effects of the inhibitory neurotransmitter GABA by binding at the benzodiazepine site of the GABA_A receptor . This interaction increases the efficiency of GABA neurotransmission, leading to increased sedative, anxiolytic, muscle relaxant, and amnesic effects .

Biochemical Pathways

The main metabolic pathway of this compound involves hydroxylation on the α- and/or 4-position, mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5 . This is followed by glucuronidation of the hydroxylated metabolites as well as of the parent drug . The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes .

Pharmacokinetics

This compound is known for its strong sedative effects that can last more than 10 hours and cause partial amnesia for more than 24 hours with a dose of 0.5 mg . A study showed that this compound and its mono-hydroxylated metabolite were detectable in urine for up to 6.5 and 8 days, respectively . The peak serum concentrations were as low as 8 ng/mL (8 h post ingestion) .

Result of Action

The binding of this compound to the GABA_A receptor enhances the inhibitory effects of GABA, leading to increased sedation, muscle relaxation, and amnesia . It’s important to note that this compound is reputed to be highly potent, and even small doses (as little as 05 mg) can produce strong sedation and amnesia . Life-threatening adverse reactions have been observed at doses of only 3 mg of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It’s been reported that opioids were frequently detected with this compound . This suggests that the use of this compound in combination with other substances, particularly opioids, could potentially enhance its effects and increase the risk of adverse reactions .

Safety and Hazards

Flubromazolam is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines . Life-threatening adverse reactions have been observed at doses of only 3 mg of this compound . The recreational use of this compound may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to release of dangerous protein into the bloodstream) .

Orientations Futures

Flubromazolam has been classified as an illegal substance in several countries . On July 26, 2023, the DEA temporarily scheduled five synthetic benzodiazepine substances – etizolam, flualprazolam, clonazolam, this compound, and diclazepam – in schedule I of the Controlled Substances Act (CSA) . The dramatic increase in trafficking and abuse associated with these substances has become a national public health concern in recent years .

Analyse Biochimique

Biochemical Properties

Flubromazolam plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor, enhancing the inhibitory effects of GABA. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This compound also interacts with various enzymes, including cytochrome P450 (CYP) isozymes such as CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the inhibitory signaling of GABAergic neurons, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, this compound can alter gene expression related to neurotransmitter synthesis and receptor regulation, further impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the GABA-A receptor. This binding increases the receptor’s affinity for GABA, potentiating its inhibitory effects. This compound also inhibits certain enzymes involved in neurotransmitter metabolism, leading to prolonged neurotransmitter activity. The compound’s high potency is attributed to its strong binding affinity and prolonged duration of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced potency. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound produces sedative and anxiolytic effects, while higher doses can lead to muscle relaxation and hypnosis. At very high doses, this compound can cause severe respiratory depression and other toxic effects. Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in the compound’s effects .

Metabolic Pathways

This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes such as CYP3A4. The compound undergoes hydroxylation and glucuronidation, leading to the formation of metabolites that are excreted in urine. These metabolic transformations are crucial for the compound’s clearance from the body and can influence its overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution in the central nervous system. This compound can accumulate in fatty tissues, which can affect its duration of action and potential for toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cell membranes, where it interacts with GABA-A receptors. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

Le Flubromazolam est synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Les méthodes de production industrielle du this compound ne sont pas bien documentées, probablement en raison de son statut de drogue de synthèse et de sa réglementation dans de nombreux pays. Les principes généraux de la synthèse chimique à grande échelle, tels que l'optimisation des conditions de réaction et des processus de purification, s'appliqueraient.

Analyse Des Réactions Chimiques

Le Flubromazolam subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, souvent en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, généralement en utilisant des réactifs comme les halogènes ou les agents alkylants.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides ou les bases forts, les températures élevées et les catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais incluent généralement divers dérivés hydroxylés ou halogénés .

Applications de la recherche scientifique

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des benzodiazépines de synthèse dans les échantillons biologiques.

Biologie : La recherche s'est concentrée sur ses effets sur le système nerveux central, en particulier sur ses interactions avec les récepteurs de l'acide gamma-aminobutyrique (GABA).

Médecine : Bien qu'il ne soit pas approuvé pour un usage médical, il a été étudié pour ses effets thérapeutiques potentiels, tels que ses propriétés anxiolytiques et anticonvulsivantes.

Industrie : Son utilisation dans l'industrie est limitée en raison de son statut réglementaire, mais il peut être utilisé dans des environnements de recherche et développement pour étudier les propriétés et les effets des dérivés de la benzodiazépine

Mécanisme d'action

Le this compound exerce ses effets en augmentant l'activité du neurotransmetteur inhibiteur acide gamma-aminobutyrique (GABA) au niveau du récepteur GABA-A. Cette interaction augmente l'afflux d'ions chlorure dans les neurones, ce qui conduit à une hyperpolarisation et à une diminution de l'excitabilité neuronale. Il en résulte un effet sédatif et hypnotique prononcé, ainsi que des propriétés anxiolytiques et anticonvulsivantes .

Comparaison Avec Des Composés Similaires

Le Flubromazolam est similaire à d'autres triazolobenzodiazépines telles que le clonazolam, le deschloroetizolam et le méclonazepam. Il se distingue par sa forte puissance et sa longue durée d'action. Comparé aux benzodiazépines traditionnelles comme le diazépam et l'alprazolam, le this compound a une affinité plus élevée pour le récepteur GABA-A et produit des effets sédatifs plus importants à des doses plus faibles .

Des composés similaires comprennent :

Clonazolam : Connu pour sa forte puissance et son apparition rapide de l'action.

Deschloroetizolam : Une thiénodiazépine aux effets similaires, mais avec une structure chimique différente.

Méclonazepam : Une benzodiazépine de synthèse avec des effets antiparasitaires supplémentaires.

Propriétés

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

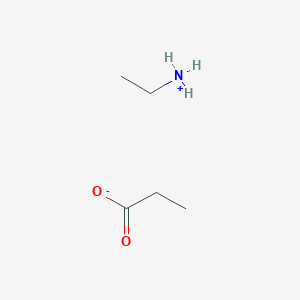

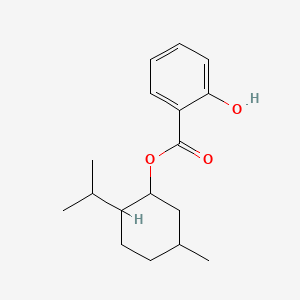

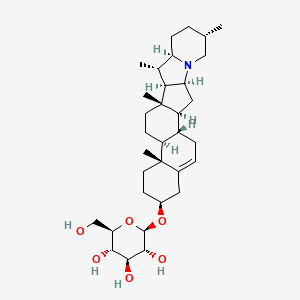

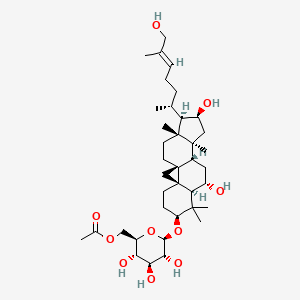

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)

![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)

![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)